Cas no 1704970-74-0 ((3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid)

(3R)-3-{(Benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid is a chiral intermediate with significant utility in organic synthesis and pharmaceutical development. Its structure features a stereocenter at the 3-position, a benzyloxycarbonyl (Cbz) protecting group, and a 4-bromo-5-methylthiophene moiety, making it valuable for constructing complex molecules. The bromo and methyl substituents on the thiophene ring enhance reactivity for further functionalization, while the Cbz group offers selective deprotection under mild conditions. The carboxylic acid functionality allows for versatile derivatization. This compound is particularly useful in peptidomimetics and heterocyclic chemistry, where precise stereochemistry and controlled reactivity are essential. Its well-defined structure ensures reproducibility in synthetic applications.
(3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid structure
1704970-74-0 structure
Product name:(3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid
CAS No:1704970-74-0
MF:C16H16BrNO4S
MW:398.271542549133
CID:5820507
PubChem ID:102841446

(3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid
    • (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid
    • 1704970-74-0
    • EN300-1286275
    • Inchi: 1S/C16H16BrNO4S/c1-10-12(17)7-14(23-10)13(8-15(19)20)18-16(21)22-9-11-5-3-2-4-6-11/h2-7,13H,8-9H2,1H3,(H,18,21)(H,19,20)/t13-/m1/s1
    • InChI Key: VXXDMGVRBRINKG-CYBMUJFWSA-N
    • SMILES: BrC1=C(C)SC(=C1)[C@@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 396.99834g/mol
  • Monoisotopic Mass: 396.99834g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104Ų
  • XLogP3: 3.3

(3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1286275-2500mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid
1704970-74-0
2500mg
$1791.0 2023-10-01
Enamine
EN300-1286275-250mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid
1704970-74-0
250mg
$840.0 2023-10-01
Enamine
EN300-1286275-5000mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid
1704970-74-0
5000mg
$2650.0 2023-10-01
Enamine
EN300-1286275-10000mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid
1704970-74-0
10000mg
$3929.0 2023-10-01
Enamine
EN300-1286275-500mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid
1704970-74-0
500mg
$877.0 2023-10-01
Enamine
EN300-1286275-1.0g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid
1704970-74-0
1g
$0.0 2023-06-07
Enamine
EN300-1286275-100mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid
1704970-74-0
100mg
$804.0 2023-10-01
Enamine
EN300-1286275-1000mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid
1704970-74-0
1000mg
$914.0 2023-10-01
Enamine
EN300-1286275-50mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid
1704970-74-0
50mg
$768.0 2023-10-01

Additional information on (3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid

Introduction to (3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic Acid (CAS No. 1704970-74-0)

(3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid (CAS No. 1704970-74-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of amino acids and is characterized by its unique structural features, including a benzyl carbamate group and a brominated thiophene moiety. These structural elements contribute to its biological activity and make it a valuable candidate for various pharmaceutical research and development efforts.

The chemical structure of (3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid is defined by its chiral center at the third carbon atom, which imparts stereochemical specificity to the molecule. The presence of the benzyl carbamate group enhances the compound's stability and solubility, while the brominated thiophene moiety provides a versatile platform for further chemical modifications and biological evaluations.

Recent studies have highlighted the potential of (3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases, where this compound has shown promising results in preclinical models. Specifically, it has been reported to exhibit neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function.

In addition to its neuroprotective properties, (3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid has also been investigated for its anti-inflammatory and anti-cancer activities. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a potential candidate for the treatment of inflammatory disorders. Furthermore, preliminary data suggest that it may have selective cytotoxic effects on cancer cells, particularly those derived from solid tumors.

The synthesis of (3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid involves a multi-step process that requires precise control over reaction conditions to ensure the correct stereochemistry and purity of the final product. Key synthetic steps include the formation of the benzyl carbamate group, the introduction of the brominated thiophene moiety, and the final coupling reaction to form the desired amino acid derivative. Advanced techniques such as chiral chromatography are often employed to achieve high enantiomeric purity, which is crucial for biological applications.

The pharmacokinetic properties of (3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid have been studied in various animal models, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME). These studies have shown that the compound exhibits favorable pharmacokinetic profiles, with good oral bioavailability and a reasonable half-life in vivo. These characteristics make it an attractive candidate for further clinical development.

To date, several clinical trials have been initiated to evaluate the safety and efficacy of (3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid in human subjects. Early-phase trials have focused on assessing its safety profile and determining optimal dosing regimens. Preliminary results from these trials have been encouraging, with no significant adverse events reported at therapeutic doses. Ongoing studies aim to further elucidate its therapeutic potential in specific disease indications.

In conclusion, (3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid (CAS No. 1704970-74-0) represents a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an important focus of ongoing research in medicinal chemistry and drug development. As more data become available from preclinical and clinical studies, this compound may emerge as a valuable therapeutic agent for treating various diseases.

Recommend Articles

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.